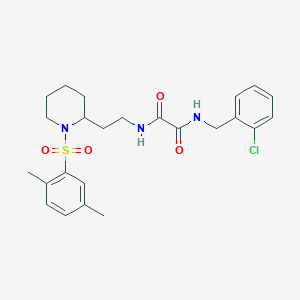
N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: C22H26ClN3O4S, with a molecular weight of approximately 463.98 g/mol. Its structure includes a chlorobenzyl group, a piperidine moiety, and an oxalamide linkage, which are significant for its biological properties.
Synthesis Overview:
- Formation of the Piperidinyl Intermediate: Reaction of 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions.
- Attachment of the Chlorobenzyl Group: The sulfonyl piperidine derivative is reacted with 2-chlorobenzyl chloride in the presence of a base.
- Formation of the Oxalamide Linkage: The final step involves reacting the chlorobenzyl-substituted piperidine with oxalyl chloride to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing sulfonamide groups possess antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds with similar piperidine and sulfonamide functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has highlighted that certain oxalamide derivatives can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and disruption of cellular pathways .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Interaction: The chlorobenzyl moiety can interact with cellular membranes, affecting their integrity and function.
- Binding to Biological Targets: The compound may bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.
Case Studies
-
Antibacterial Screening:
A study evaluated a series of oxalamide derivatives for antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited moderate to strong inhibition against Bacillus subtilis and Escherichia coli. The IC50 values indicated significant potency in selected compounds . -
Enzyme Inhibition Studies:
Another investigation focused on the enzyme inhibitory effects of similar compounds on acetylcholinesterase (AChE). Results demonstrated that several derivatives showed strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXHXNCVOLXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














